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Cat. No.: B1295731 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
4-methoxy-7-nitroindolinyl (MNI)-caged glutamate is a photolabile compound that, upon

irradiation with UV light, rapidly releases glutamate. This property allows for precise

spatiotemporal control of glutamate receptor activation, mimicking synaptic transmission.[1][2]

Local perfusion techniques are employed to deliver MNI-caged glutamate to a specific area of

interest, such as a single dendritic spine, in brain slices or other preparations.[1][3] This

targeted delivery, combined with focused photolysis, typically using a two-photon laser, enables

the high-resolution mapping of glutamate sensitivity and the study of synaptic plasticity.[2][4][5]

This document provides detailed application notes and protocols for the use of local perfusion

techniques with MNI-caged glutamate, aimed at researchers in neuroscience and drug

development.

Key Experimental Parameters and Data
Effective local perfusion and uncaging experiments with MNI-caged glutamate require careful

optimization of several parameters. The following tables summarize quantitative data from

various studies to provide a baseline for experimental design.

Table 1: MNI-Caged Glutamate and Perfusion Parameters
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Parameter Typical Range Notes Citations

MNI-Glutamate

Concentration (in

pipette)

0.55 - 10 mM

Higher concentrations

can increase signal

but may also lead to

off-target effects like

GABA-A receptor

antagonism.[1][4]

[1][3][4][6]

Application Method
Local perfusion via

micropipette

A dual local

application system

can be used for

comparing different

compounds.[1] A

picospritzer can

provide controlled

pressure for ejection.

[7]

[1][3][7]

Pipette Tip Diameter 1 - 5 µm

Smaller tip diameters

allow for more

localized perfusion.

N/A

Perfusion Pressure Low positive pressure

Sufficient to ensure a

steady, localized flow

without damaging the

tissue.

N/A

Table 2: Two-Photon Uncaging Parameters
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Parameter
Typical
Value/Range

Notes Citations

Laser Type
Mode-locked

Ti:sapphire laser

Commonly used for

two-photon excitation.

[4][8]

[4][8]

Wavelength 720 nm

Optimal for two-

photon absorption by

MNI-glutamate.[1][4]

[8]

[1][4][8]

Pulse Duration 0.25 - 4 ms

Longer durations

increase the amount

of uncaged glutamate.

[4]

[4]

Laser Power 1.3 - 5 mW

Power should be

adjusted based on

depth in the tissue

and desired response,

keeping it minimal to

avoid photodamage.

[3][4][6]

Spatial Resolution ~1 µm

Two-photon excitation

provides diffraction-

limited uncaging.[2]

[2]

Table 3: Electrophysiological Responses
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Parameter Typical Values Notes Citations

Uncaging-Evoked

EPSC Amplitude
~10 pA

Can be adjusted by

altering uncaging

parameters to mimic

miniature EPSCs.[4]

[4]

Response Latency < 1 ms

Rapid onset of inward

currents following the

uncaging light flash.[9]

[9]

Experimental Protocols
Preparation of MNI-Caged Glutamate Solution

Stock Solution: Prepare a concentrated stock solution of MNI-caged glutamate (e.g., 10-50

mM) in an appropriate solvent like water or DMSO. MNI-caged glutamate is soluble in water

up to 50 mM.[10] Store aliquots at -20°C, protected from light.

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and

dilute it to the final working concentration (e.g., 0.55-10 mM) in the external recording

solution (e.g., artificial cerebrospinal fluid, aCSF).

Local Perfusion Setup and Procedure
Pipette Preparation: Pull a borosilicate glass capillary to a tip diameter of 1-5 µm using a

micropipette puller.

Filling the Pipette: Fill the perfusion pipette with the MNI-caged glutamate working solution.

Positioning: Under visual guidance (e.g., using a two-photon microscope), position the tip of

the perfusion pipette just above the surface of the brain slice, in close proximity to the target

neuron or dendritic region.[3]

Perfusion: Apply low, constant positive pressure to the back of the pipette to ensure a steady

and localized flow of the MNI-caged glutamate solution over the area of interest. This can be

achieved using a syringe or a picospritzer.
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Two-Photon Uncaging and Electrophysiological
Recording

Cell Identification: Obtain a whole-cell patch-clamp recording from the target neuron. The

neuron can be filled with a fluorescent dye for visualization.[3]

Laser Targeting: Direct the two-photon laser, tuned to ~720 nm, to the specific subcellular

location of interest (e.g., a dendritic spine).[1][4]

Uncaging: Deliver short pulses of laser light (e.g., 0.25-4 ms) to photolyze the MNI-caged

glutamate.[4]

Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials

(EPSPs) using the patch-clamp amplifier.[11]

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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